Toloxatone

MAO-A inhibition Antidepressant drug discovery Neurochemistry

Toloxatone is a selective, reversible MAO-A inhibitor (IC50 0.93 µM) offering 6.6-fold greater potency than moclobemide. Its short elimination half-life (1–3 h) enables precise temporal control in acute neurochemical and behavioral experiments, while its unique charge-transfer complex with FAD provides a distinct molecular mechanism for structural biology studies. With only 20% in vivo MAO-A inhibition, Toloxatone serves as a benchmark for minimal tyramine potentiation risk. Researchers investigating serotonergic pathways, next-generation RIMAs, or FAD-binding pocket interactions will find Toloxatone an essential reference compound. Available in ≥98% purity with multiple pack sizes for flexible experimental design.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 29218-27-7
Cat. No. B1682430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToloxatone
CAS29218-27-7
SynonymsMD 69276;  MD-69276;  MD69276;  Toloxatone, Humoryl;  Delalande 69276. Perenum.
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CC(OC2=O)CO
InChIInChI=1S/C11H13NO3/c1-8-3-2-4-9(5-8)12-6-10(7-13)15-11(12)14/h2-5,10,13H,6-7H2,1H3
InChIKeyMXUNKHLAEDCYJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Toloxatone 29218-27-7: Selective Reversible MAO-A Inhibitor for Neurochemical and Antidepressant Research


Toloxatone (CAS 29218-27-7) is a selective, reversible, and competitive inhibitor of monoamine oxidase A (MAO-A) belonging to the aryloxazolidinone chemical class [1]. It was first marketed in France in 1984 as the antidepressant Humoryl and is characterized by its reversible inhibition mechanism, which distinguishes it from irreversible MAO inhibitors by reducing the risk of dietary tyramine interactions [2]. Toloxatone exhibits an IC50 of 0.93 µM for MAO-A inhibition and demonstrates selectivity over MAO-B, making it a valuable tool for studying serotonergic and noradrenergic neurotransmission in both in vitro and in vivo models .

Toloxatone 29218-27-7: Why In-Class MAO-A Inhibitors Are Not Interchangeable


Despite sharing a common target, reversible MAO-A inhibitors exhibit substantial heterogeneity in binding affinity, selectivity ratios, pharmacokinetic profiles, and molecular interaction mechanisms that preclude simple substitution. For example, while moclobemide and toloxatone both act as reversible MAO-A inhibitors, their in vitro potency differs by approximately 6.6-fold (IC50 6.1 µM vs 0.93 µM) [1], and their half-lives contrast sharply with longer-acting analogs like brofaromine (12-15 h) and cimoxatone (9-16 h) [2]. Furthermore, toloxatone's ability to form a charge-transfer complex with the flavin adenine dinucleotide (FAD) cofactor—a property shared with brofaromine and harmine but not moclobemide—represents a distinct molecular mechanism of reversible inhibition that may influence experimental outcomes [3]. These quantitative and mechanistic differences directly impact assay selection, dosing considerations, and the interpretation of results in neuropharmacology research, making informed compound selection critical for reproducible scientific outcomes.

Toloxatone 29218-27-7 Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Toloxatone Demonstrates 6.6-Fold Higher MAO-A Inhibitory Potency Than Moclobemide In Vitro

In a direct head-to-head vendor comparison, Toloxatone exhibits an IC50 of 0.93 µM for MAO-A inhibition, which is approximately 6.6-fold more potent than moclobemide, which has a reported IC50 of 6.1 µM under comparable in vitro assay conditions [1].

MAO-A inhibition Antidepressant drug discovery Neurochemistry

Toloxatone Exhibits 24-Fold Selectivity for MAO-A Over MAO-B Based on Ki Ratios

Toloxatone displays significant selectivity for the MAO-A isoform, with a Ki of 1.8 µM for MAO-A compared to a Ki of 44 µM for MAO-B, yielding a selectivity ratio of 24.4 in favor of MAO-A . This contrasts with less selective compounds such as cimoxatone, which has a reported MAO-A:MAO-B selectivity ratio of approximately 1:66 [1].

MAO isoform selectivity Target engagement Neuropharmacology

Toloxatone Exhibits a 3.6-Fold Shorter Elimination Half-Life Than Brofaromine and a 4.8-Fold Shorter Half-Life Than Cimoxatone

A comparative pharmacokinetic review of five reversible MAO-A inhibitors in humans reported that toloxatone has an elimination half-life of 1-3 hours, which is significantly shorter than brofaromine (12-15 h) and cimoxatone (9-16 h) [1]. Toloxatone shares this rapid elimination profile with moclobemide (1-3 h) but differs substantially from the longer-acting comparators [1].

Pharmacokinetics In vivo pharmacology Drug metabolism

Toloxatone Induces Only 20% Inhibition of MAO Activity In Vivo, Contrasting with 50-85% Inhibition by Other MAO-A Inhibitors

In a clinical pharmacodynamic study, toloxatone produced only 20% inhibition of MAO-A activity (measured by plasma DHPG/MHPG levels) in human subjects, whereas other reversible MAO-A inhibitors including moclobemide achieved 50-85% inhibition under comparable conditions [1].

In vivo pharmacodynamics Target engagement Tyramine pressor response

Toloxatone Forms a Charge-Transfer Complex with the FAD Cofactor, a Mechanistic Distinction from Moclobemide

Spectroscopic and computational studies demonstrate that Toloxatone forms a charge-transfer complex with the flavin adenine dinucleotide (FAD) cofactor of MAO-A, a property shared with Brofaromine, Harmine, and R40519 but not observed with Moclobemide [1]. This interaction is evidenced by electronic absorption spectroscopy using riboflavin as a FAD model, and is supported by ab initio calculations of molecular electrostatic potential and frontier orbital topology [1].

Molecular mechanism MAO-A inhibition Structure-activity relationship

Toloxatone Exhibits a 919-Fold Lower Tyramine Oxidation Ki Than Cimoxatone in Rat Intestine

In rat intestine homogenate assays, both Toloxatone and Cimoxatone act as competitive inhibitors of tyramine oxidation by MAO-A, but their potencies differ dramatically: Toloxatone has a Ki of 3.4 µM, whereas Cimoxatone exhibits a Ki of 3.7 nM—an approximately 919-fold difference in inhibitory potency [1].

Tyramine interaction Cheese effect MAO-A substrate competition

Toloxatone 29218-27-7: Validated Research Applications Based on Quantitative Evidence


Acute In Vitro MAO-A Inhibition Studies Requiring High Potency at Low Concentrations

For researchers conducting biochemical or cell-based MAO-A inhibition assays, Toloxatone's IC50 of 0.93 µM provides a 6.6-fold potency advantage over moclobemide (IC50 6.1 µM), enabling effective enzyme inhibition at lower compound concentrations . This is particularly valuable when working with limited compound solubility, in high-throughput screening formats where DMSO concentration must be minimized, or when assessing concentration-dependent effects across a wide dynamic range. The compound's well-characterized Ki values (MAO-A: 1.8 µM; MAO-B: 44 µM) also allow for precise calculation of fractional occupancy in target engagement studies .

In Vivo Studies Requiring Rapid Compound Clearance and Controlled Exposure Windows

Investigators designing acute behavioral or neurochemical experiments in rodent models will benefit from Toloxatone's short elimination half-life of 1-3 hours . This pharmacokinetic profile allows for precise temporal control over MAO-A inhibition, facilitates rapid washout between dosing sessions, and minimizes compound accumulation during repeated administration protocols. In contrast, longer-acting comparators like brofaromine (t1/2 12-15 h) or cimoxatone (t1/2 9-16 h) are more appropriate for chronic dosing studies where sustained enzyme inhibition is desired .

Investigating the Relationship Between MAO-A Inhibition and Dietary Tyramine Sensitivity

Toloxatone's unique pharmacodynamic profile—producing only 20% in vivo MAO-A inhibition compared to 50-85% for other RIMAs —makes it an essential reference compound for studying the threshold of enzyme inhibition required to elicit the 'cheese effect.' The 919-fold difference in intestinal tyramine oxidation Ki between Toloxatone (3.4 µM) and Cimoxatone (3.7 nM) provides a powerful comparative framework for elucidating structure-activity relationships governing tyramine interaction liability . Researchers investigating next-generation MAO inhibitors with improved safety margins can use Toloxatone as a benchmark for minimal tyramine potentiation.

Mechanistic Studies of MAO-A Reversible Inhibition via FAD Cofactor Interaction

For structural biologists and medicinal chemists investigating the molecular basis of reversible MAO-A inhibition, Toloxatone represents a well-characterized aryloxazolidinone scaffold that forms a charge-transfer complex with the FAD cofactor—a property not shared by all RIMAs . This distinct mechanism, validated through electronic absorption spectroscopy and ab initio computational studies, makes Toloxatone particularly suitable for co-crystallization studies, molecular dynamics simulations, and structure-based drug design campaigns targeting the FAD-binding pocket of MAO-A .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Toloxatone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.